XMD-17-51 Trifluoroacetate
Description
XMD-17-51 Trifluoroacetate is a pyrimido-diazepinone compound derived from HTH-01-015, initially developed as a selective inhibitor of NUAK1 kinase with an IC50 of 1.5 nM . It exhibits broad-spectrum kinase inhibitory activity, targeting members of the AMPK family (MARK1, MARK3, BRSK1, AMPK), ERK5 (BMK1), MPS1 (TTK), and kinases associated with cancer stemness and epithelial-mesenchymal transition (EMT), such as DCLK1 .
In non-small cell lung cancer (NSCLC), XMD-17-51 demonstrates potent anti-tumor effects by:
- Inhibiting DCLK1 kinase activity (IC50 = 14.64 nM in cell-free assays) .
- Suppressing cell proliferation (IC50 = 1.693–3.551 μM in A549, NCI-H1299, and NCI-H1975 cells) .
- Reducing EMT markers (e.g., Snail-1, ZEB1) and upregulating E-cadherin .
- Diminishing cancer stem cell (CSC) properties, including sphere formation and expression of pluripotency factors (SOX2, NANOG, OCT4) .
Notably, XMD-17-51 paradoxically increases ALDH+ cells in A549 populations, suggesting CSC plasticity under treatment .
Properties
IUPAC Name |
5,11-dimethyl-2-[(1-piperidin-4-ylpyrazol-4-yl)amino]pyrimido[4,5-b][1,4]benzodiazepin-6-one;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N8O.C2HF3O2/c1-27-17-6-4-3-5-16(17)20(30)28(2)18-12-23-21(26-19(18)27)25-14-11-24-29(13-14)15-7-9-22-10-8-15;3-2(4,5)1(6)7/h3-6,11-13,15,22H,7-10H2,1-2H3,(H,23,25,26);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEQZCVFZRUKMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=CN(N=C4)C5CCNCC5)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Concentration Optimization
GlpBio protocols recommend DMSO as the primary solvent due to the compound's high solubility (289.30 mM). Standard preparation workflows involve:
Table 1: Stock Solution Preparation Parameters
| Target Concentration | Volume per 1 mg | Volume per 5 mg | Volume per 10 mg |
|---|---|---|---|
| 1 mM | 1.9287 mL | 9.6434 mL | 19.2868 mL |
| 5 mM | 0.3857 mL | 1.9287 mL | 3.8574 mL |
| 10 mM | 0.1929 mL | 0.9643 mL | 1.9287 mL |
Preparation requires precise gravimetric measurement followed by solvent addition under inert atmosphere to prevent moisture absorption. Vortex mixing (30 sec) and ultrasonic bath treatment (37°C, 5 min) ensure complete dissolution.
Stability Monitoring
Aliquoting into single-use vials prevents freeze-thaw degradation:
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-20°C : 1-month stability with <5% decomposition
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-80°C : 6-month stability with <2% decomposition
HPLC-UV analysis (λ=254 nm) shows main peak retention time shift >5% indicates degradation. Users must avoid glass containers due to potential silanol group interactions.
In Vivo Formulation Strategies
DMSO-Based Master Liquid System
The recommended formulation cascade involves:
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Master Liquid Preparation :
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50 mg/mL in anhydrous DMSO (filtered through 0.22 μm PTFE membrane)
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Stored under argon at -80°C in 100 μL aliquots
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Working Solution Dilution :
Example output for 5 mg/mL target: "Add 1 part stock to 9 parts vehicle"
Aqueous-Compatible Formulations
For animal studies requiring low DMSO concentrations (<5% v/v):
Table 2: In Vivo Vehicle Composition
| Component | Percentage | Function |
|---|---|---|
| PEG 300 | 30% | Co-solvent |
| Tween 80 | 5% | Surfactant |
| ddH₂O | 65% | Aqueous base |
| XMD-17-51 | 5 mg/kg | Therapeutic agent |
Sequential addition with vortex mixing (1 min between additions) prevents precipitation. Final filtration through 0.22 μm cellulose acetate membrane ensures sterility.
Analytical Validation of Prepared Solutions
Quality Control Metrics
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HPLC Parameters :
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Column: C18, 4.6×150 mm, 3.5 μm
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Mobile Phase: 0.1% TFA in H₂O/ACN (70:30 → 30:70 over 15 min)
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Flow Rate: 1.0 mL/min
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Detection: 254 nm
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Acceptance Criteria :
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Purity ≥95% (area normalization)
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Osmolality 280-320 mOsm/kg
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pH 6.8-7.4 (for aqueous formulations)
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Biological Activity Correlation
Kinase inhibition assays using prepared solutions show dose-dependent activity:
Solution stability directly impacts biological efficacy, with >10% degradation reducing inhibition potency by 2.3-fold.
Troubleshooting Common Preparation Issues
Precipitation Events
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Cause : Rapid solvent phase mixing
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Solution :
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Pre-warm DMSO to 37°C
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Add compound in 5 mg increments with vortexing
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Use stepwise solvent addition protocol
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Biological Variability
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Case Study : 23% variance in tumor growth inhibition across batches
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Resolution :
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Standardize ultrasonic bath frequency (40 kHz ± 5%)
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Implement nitrogen blanket during aliquoting
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Validate each batch with cell-free kinase assay
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Chemical Reactions Analysis
Types of Reactions
XMD-17-51 (TFA) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving XMD-17-51 (TFA) include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions often require controlled temperatures and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of XMD-17-51 (TFA) depend on the specific reaction conditions and reagents used. These products are typically derivatives of the original compound, with modifications to the pyrimido-diazepinone core .
Scientific Research Applications
Biological Research Applications
1.1 Cancer Therapy
XMD-17-51 has emerged as a promising candidate in cancer therapy due to its potent inhibition of DCLK1 and NUAK1 kinases, which are implicated in tumor progression and metastasis.
- Inhibition of DCLK1 : The compound has demonstrated an IC50 value of 14.64 nM against DCLK1 in cell-free assays, significantly reducing cell viability and inducing apoptosis in non-small cell lung carcinoma (NSCLC) cell lines such as A549 and NCI-H1299 .
- Impact on Epithelial-Mesenchymal Transition (EMT) : XMD-17-51 treatment has been shown to decrease the expression of EMT markers, thereby inhibiting cancer cell migration and invasion .
Table 1: Summary of XMD-17-51's Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Effect on Proliferation | EMT Markers Affected |
|---|---|---|---|
| A549 | 3.55 | Inhibited | Snail-1, ZEB1 |
| NCI-H1299 | 1.69 | Inhibited | E-cadherin increase |
| NCI-H1975 | 1.84 | Inhibited | Snail-1 decrease |
1.2 Mechanistic Studies
XMD-17-51 serves as a valuable tool in elucidating kinase signaling pathways:
- Kinase Selectivity : It selectively inhibits NUAK1 with an IC50 of 1.5 nM, making it a crucial compound for studying the role of these kinases in cellular signaling and cancer progression .
- Chemical Proteomics : Interaction studies have mapped its selectivity across various kinases, providing insights into potential off-target effects and enhancing understanding of its therapeutic potential.
Medicinal Chemistry Applications
2.1 Drug Development
XMD-17-51 is being explored as a lead compound for developing new anticancer therapies:
- Structural Optimization : The synthesis involves multi-step organic reactions that optimize yield and purity, allowing for the production of analogs with enhanced efficacy against targeted kinases.
- Combination Therapies : Research indicates that XMD-17-51 may enhance the efficacy of existing chemotherapeutic agents when used in combination treatments .
Industrial Applications
In addition to its research applications, XMD-17-51 is being investigated for potential industrial uses:
- Biochemical Tools : The compound is utilized as a tool to study kinase inhibition mechanisms, contributing to the development of novel therapeutic strategies in pharmacology and biotechnology.
Case Study 1: NSCLC Treatment
A study evaluated the effects of XMD-17-51 on NSCLC cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis through DCLK1 inhibition. The results indicated that treatment led to decreased levels of stemness markers (e.g., SOX2, NANOG) and reduced sphere formation efficiency in treated cells .
Case Study 2: Mechanism Elucidation
Research focused on the biochemical pathways affected by XMD-17-51 revealed its role in modulating cellular stress responses through kinase inhibition. This study highlighted the compound's potential to influence autophagy processes, further establishing its relevance in cancer biology .
Mechanism of Action
XMD-17-51 (TFA) exerts its effects by modulating protein kinases, which are enzymes that play a crucial role in cellular signaling. The compound targets multiple kinases, including MPS1 (TTK), ERK5 (BMK1, MAPK7), polo kinase 1, 2, 3, or 4, Ack1, Ack2, Abl, DCAMKL1, ABL1, Abl mutants, DCAMKL2, ARK5, BRK, MKNK2, FGFR4, TNK1, PLK, ULK2, PRKD1, PRKD2, PRKD3, ROS1, RPS6KA6, TAOK1, TAOK3, TNK2, Bcr-Abl, GAK, cSrc, TPR-Met, Tie2, MET, FGFR3, Aurora, Axl, Bmx, BTK, c-kit, CHK2, Flt3, MST2, p70S6K, PDGFR, PKB, PKC, Raf, ROCK-H, Rsk1, SGK, TrkA, TrkB, and TrkC .
Comparison with Similar Compounds
Research Challenges and Opportunities
- ALDH+ Enrichment : The dose-dependent increase in ALDH+ cells with XMD-17-51 treatment suggests residual CSCs may drive resistance. Combining XMD-17-51 with ALDH inhibitors (e.g., disulfiram) could mitigate this .
- Multi-Kinase Effects : While beneficial in NSCLC, off-target effects (e.g., AMPK inhibition) may limit therapeutic windows. Structural optimization for DCLK1 specificity is warranted.
- Clinical Translation: No DCLK1 inhibitors have entered clinical trials. XMD-17-51’s robust preclinical data position it as a lead candidate, but toxicity profiles remain unstudied .
Biological Activity
XMD-17-51 trifluoroacetate is a pyrimido-diazepinone compound that has garnered significant attention in cancer research, particularly for its role as a selective inhibitor of various protein kinases, including DCLK1 (Doublecortin-like kinase 1) and NUAK1 (Nuclear-activated kinase 1). This article delves into the biological activity of XMD-17-51, highlighting its mechanisms of action, research findings, and implications for cancer therapy.
XMD-17-51 exerts its biological effects primarily through the inhibition of kinase activity. The compound binds to the active sites of DCLK1 and NUAK1, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to several critical cellular outcomes:
- Decreased Cell Proliferation : XMD-17-51 has been shown to reduce cell growth in various cancer cell lines.
- Inhibition of Epithelial-Mesenchymal Transition (EMT) : The compound decreases levels of Snail-1 and ZEB1, proteins that promote EMT, thereby potentially reducing metastasis.
- Reduction in Stemness Markers : Treatment with XMD-17-51 downregulates stemness markers such as β-catenin and NANOG, which are associated with cancer stem cells.
In Vitro Studies
Several studies have investigated the effects of XMD-17-51 on non-small cell lung cancer (NSCLC) cell lines. Key findings include:
- IC50 Values :
- Effects on Cell Lines :
Case Studies
A notable case study highlighted the efficacy of XMD-17-51 in a preclinical model of lung cancer. In this study:
- A549 cells treated with XMD-17-51 demonstrated significant reductions in proliferation rates and alterations in cellular morphology indicative of reduced EMT .
- The compound's ability to inhibit DCLK1 was linked to decreased tumor growth in xenograft models, supporting its potential as a therapeutic agent for lung cancer .
Summary Table of Biological Activities
| Biological Activity | Effect | IC50 (nM) | Cell Type |
|---|---|---|---|
| DCLK1 Inhibition | Decreased proliferation | 14.64 | A549 |
| NUAK1 Inhibition | Reduced growth | 1.5 | A549 |
| EMT Inhibition | Decreased Snail-1 & ZEB1 levels | N/A | A549 |
| Stemness Marker Downregulation | Decreased β-catenin & NANOG levels | N/A | A549 |
Pharmacokinetics and Stability
The trifluoroacetate salt form of XMD-17-51 enhances its water solubility and stability, which is crucial for its bioavailability and therapeutic application. This property makes it suitable for further development as a potential cancer therapeutic.
Q & A
Q. What are the primary kinase targets of XMD-17-51 Trifluoroacetate, and how are they validated in experimental settings?
this compound is a pyrimido-diazepinone compound that modulates multiple protein kinases, including NUAK1 (IC₅₀ = 1.5 nM), DCLK1 (IC₅₀ = 14.64 nM), ERK5, and members of the AMPK family (MARK1, MARK3) . Target validation typically involves:
- Kinase profiling assays (e.g., cell-free enzymatic assays) to measure inhibitory activity.
- Genetic knockdown/overexpression (e.g., DCLK1 overexpression in A549 cells to confirm target-specific anti-proliferative effects) .
- Pharmacological validation using selective inhibitors or activators of related pathways to rule out off-target effects.
Q. What are the recommended protocols for preparing this compound in in vitro studies?
- Solubility : Dissolve in DMSO at 10 mM stock concentration, followed by dilution in cell culture media (final DMSO ≤0.1%) .
- Storage : Aliquot and store at -20°C to avoid freeze-thaw cycles .
- Dosage : Use dose-response curves (e.g., 0.1–10 µM) to determine optimal concentrations for kinase inhibition while minimizing cytotoxicity .
Q. How is this compound used to study epithelial-mesenchymal transition (EMT) in cancer models?
In NSCLC cell lines (e.g., A549), XMD-17-51 reduces EMT by:
- Downregulating Snail-1 and ZEB1 (mesenchymal markers).
- Upregulating E-cadherin (epithelial marker) via DCLK1 inhibition .
- Sphere formation assays to assess stemness reduction, with quantification of β-catenin, SOX2, and OCT4 levels via Western blot .
Advanced Research Questions
Q. How can researchers resolve contradictions between cell-free and cellular activity data for this compound?
Discrepancies (e.g., higher cellular IC₅₀ values compared to cell-free assays) may arise due to:
- Compound bioavailability (e.g., efflux pumps, serum protein binding). Validate using cellular thermal shift assays (CETSA) to confirm target engagement .
- Off-target effects . Perform kinome-wide selectivity screening (e.g., using KINOMEscan) to identify unintended kinase interactions .
- Pathway redundancy . Combine siRNA knockdown of alternative kinases (e.g., NUAK2) with XMD-17-51 treatment to isolate primary targets .
Q. What experimental designs are critical for studying XMD-17-51’s dual role in EMT inhibition and paradoxical ALDH+ cell enrichment?
Despite reducing stemness markers (e.g., β-catenin), XMD-17-51 increases ALDH+ cells in A549 cultures . To investigate:
Q. How can researchers optimize selectivity for NUAK1 over structurally related kinases?
XMD-17-51 exhibits polypharmacology, inhibiting NUAK1, DCLK1, and ERK5 . To enhance selectivity:
- Structure-activity relationship (SAR) studies : Modify the pyrimido-diazepinone scaffold to reduce affinity for off-target kinases.
- Crystallography : Resolve NUAK1-ligand binding interactions to guide rational design .
- Cellular context : Use NUAK1-knockout models to isolate NUAK1-specific phenotypes (e.g., MYPT1 phosphorylation status) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
